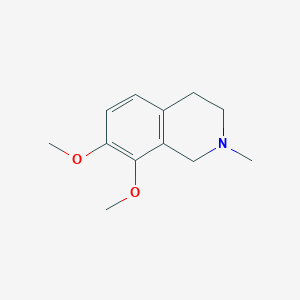![molecular formula C7H6BrN3 B11893190 5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)
5-Bromoimidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromoimidazo[1,2-a]pyridin-3-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, the compound can be formed in ethyl acetate via a one-pot tandem cyclization/bromination reaction when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by further bromination, and no base is needed .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The amine group at the 3rd position can undergo oxidation to form imines or reduction to form secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as TBHP and iodine for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, imines, and secondary amines. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .
Applications De Recherche Scientifique
5-Bromoimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The bromine atom and the amine group play crucial roles in the binding interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromoimidazo[1,2-a]pyridin-3-amine include:
Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-Aminoimidazo[1,2-a]pyridine: The compound without the bromine atom at the 5th position.
5-Chloroimidazo[1,2-a]pyridin-3-amine: A similar compound with a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
5-bromoimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H,9H2 |
Clé InChI |
ZGKKACCZQRSDCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)






![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)



![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
